methyl 4-butanoate

Description

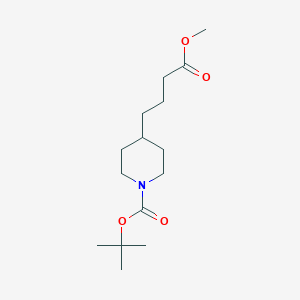

methyl 4-butanoate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C15H27NO4 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h12H,5-11H2,1-4H3 |

InChI Key |

XEQCRPOWJVRXTQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst : Sulfuric acid (0.5–1.0 equivalents).

- Temperature : 65–75°C under reflux.

- Molar Ratio : Methanol-to-butanoic acid ratio of 1.2:1 to 3:1.

- Yield : 70–85% under standard laboratory conditions.

Isotopic labeling studies confirm that the oxygen in the ester group originates from the alcohol, validating the nucleophilic acyl substitution mechanism.

Heterogeneous Acid Catalysis for Industrial Applications

Industrial production prioritizes heterogeneous catalysts for ease of separation and reusability. Amberlyst-15, a sulfonated polystyrene resin, demonstrates high efficacy in fixed-bed reactors.

Optimized Industrial Parameters

| Parameter | Optimal Value | Impact on Conversion |

|---|---|---|

| Temperature | 343 K (70°C) | Increases kinetics |

| Methanol:Butanoic Acid | 3:1 | Minimizes reverse reaction |

| Catalyst Loading | 6.5% (w/w) | Maximizes active sites |

| Stirring Speed | 300 rpm | Enhances mass transfer |

Under these conditions, conversions exceed 90% within 2 hours. The addition of molecular sieves (8.5% w/w) to adsorb water shifts equilibrium toward ester formation, achieving 94.5% yield in batch processes.

Enzymatic Synthesis Using Lipases

Biocatalytic routes offer eco-friendly alternatives to traditional acid catalysis. Lipase B from Aspergillus fumigatus catalyzes the transesterification of triglycerides or esterification of butanoic acid with methanol under mild conditions.

Advantages Over Chemical Methods

- Temperature : 30–40°C, reducing energy costs.

- Selectivity : No side products from acid-sensitive substrates.

- Sustainability : Biodegradable catalysts and aqueous reaction media.

A comparative study demonstrated 80% conversion using immobilized lipase at pH 7.0, though reaction times extended to 24 hours.

Alternative Chemical Synthesis Routes

Catalytic Hydrogenation of Methyl 4-Oxobutyrate

Methyl butanoate is accessible via hydrogenation of methyl 4-oxobutyrate, synthesized from acrolein, carbon monoxide, and methanol using palladium on carbon (5% Pd/C) with triphenylarsine as a promoter. Key conditions:

Zinc Chloride-Mediated Reactions

A Chinese patent (CN102898307A) outlines a high-yield method using γ-butyrolactone, methanol, and phosphorus trichloride with zinc chloride catalyst:

Ultrasound-Assisted Esterification

Ultrasound irradiation (20–40 kHz) enhances reaction rates by improving mass transfer and catalyst accessibility. Using Amberlyst-15 under ultrasound (145 W, 85% duty cycle), 91.64% conversion was achieved in 120 minutes.

Kinetic Analysis

The reaction follows the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, with an activation energy of 49.31–57.54 kJ/mol.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Fischer Esterification | 70–85 | 65–75 | Low | High (acid waste) |

| Amberlyst-15 | 90–94 | 70 | High | Moderate |

| Enzymatic | 70–80 | 30–40 | High | Low |

| Ultrasound-Assisted | 91.64 | 70 | Moderate | Moderate |

Industrial processes favor Amberlyst-15 for scalability, while enzymatic methods align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

methyl 4-butanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-butanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromomethyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

methyl 4-butanoate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the methoxy and oxobutyl groups allows for versatile chemical transformations and applications in various fields .

Q & A

Q. Thermodynamic analysis :

- Le Chatelier’s principle : Polar solvents (e.g., DMF) stabilize reactants, reducing yield. Non-polar solvents (e.g., toluene) shift equilibrium toward ester .

- Van’t Hoff plots : Linear regression of ln(K_eq) vs. 1/T reveals ΔH and ΔS. For this compound, ΔH ≈ −45 kJ/mol (exothermic) .

Advanced: What strategies resolve spectral overlaps in characterizing this compound derivatives?

- 2D NMR (COSY, HSQC) : Differentiates overlapping alkyl proton signals in branched derivatives .

- Deuterium exchange : Identifies exchangeable protons (e.g., -OH in hydrolysis products) .

- GC-MS with selective ion monitoring (SIM) : Isolves co-eluting impurities by targeting specific m/z values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.